molecular formula C29H24N2O4S B11123257 3-hydroxy-4-({4-[(3-methylbenzyl)oxy]phenyl}carbonyl)-1-(pyridin-4-ylmethyl)-5-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one

3-hydroxy-4-({4-[(3-methylbenzyl)oxy]phenyl}carbonyl)-1-(pyridin-4-ylmethyl)-5-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11123257
M. Wt: 496.6 g/mol
InChI Key: XGEGJSUUADXEMQ-RFBIWTDZSA-N
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Description

3-hydroxy-4-({4-[(3-methylbenzyl)oxy]phenyl}carbonyl)-1-(pyridin-4-ylmethyl)-5-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that includes multiple functional groups such as hydroxyl, carbonyl, pyridinyl, and thiophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-4-({4-[(3-methylbenzyl)oxy]phenyl}carbonyl)-1-(pyridin-4-ylmethyl)-5-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:

    Formation of the Pyrrol-2-one Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Hydroxyl and Carbonyl Groups: These functional groups are introduced through oxidation reactions using reagents such as potassium permanganate or chromium trioxide.

    Attachment of the Pyridinyl and Thiophenyl Groups: These groups are typically introduced through substitution reactions using appropriate halogenated precursors and palladium-catalyzed coupling reactions.

    Final Assembly: The final step involves the coupling of the intermediate compounds to form the desired product under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-4-({4-[(3-methylbenzyl)oxy]phenyl}carbonyl)-1-(pyridin-4-ylmethyl)-5-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions with reagents like halogens or nitro compounds.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.

Scientific Research Applications

3-hydroxy-4-({4-[(3-methylbenzyl)oxy]phenyl}carbonyl)-1-(pyridin-4-ylmethyl)-5-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 3-hydroxy-4-({4-[(3-methylbenzyl)oxy]phenyl}carbonyl)-1-(pyridin-4-ylmethyl)-5-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-hydroxy-4-methoxybenzaldehyde
  • 4-hydroxy-3-methoxybenzaldehyde

Uniqueness

Compared to similar compounds, 3-hydroxy-4-({4-[(3-methylbenzyl)oxy]phenyl}carbonyl)-1-(pyridin-4-ylmethyl)-5-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one has a more complex structure, which may confer unique properties such as enhanced biological activity or improved stability. Its multiple functional groups allow for diverse chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C29H24N2O4S

Molecular Weight

496.6 g/mol

IUPAC Name

(4Z)-4-[hydroxy-[4-[(3-methylphenyl)methoxy]phenyl]methylidene]-1-(pyridin-4-ylmethyl)-5-thiophen-2-ylpyrrolidine-2,3-dione

InChI

InChI=1S/C29H24N2O4S/c1-19-4-2-5-21(16-19)18-35-23-9-7-22(8-10-23)27(32)25-26(24-6-3-15-36-24)31(29(34)28(25)33)17-20-11-13-30-14-12-20/h2-16,26,32H,17-18H2,1H3/b27-25-

InChI Key

XGEGJSUUADXEMQ-RFBIWTDZSA-N

Isomeric SMILES

CC1=CC(=CC=C1)COC2=CC=C(C=C2)/C(=C/3\C(N(C(=O)C3=O)CC4=CC=NC=C4)C5=CC=CS5)/O

Canonical SMILES

CC1=CC(=CC=C1)COC2=CC=C(C=C2)C(=C3C(N(C(=O)C3=O)CC4=CC=NC=C4)C5=CC=CS5)O

Origin of Product

United States

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